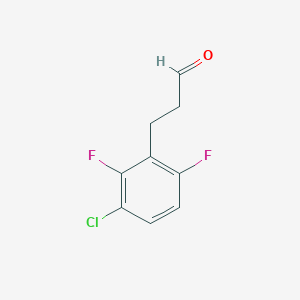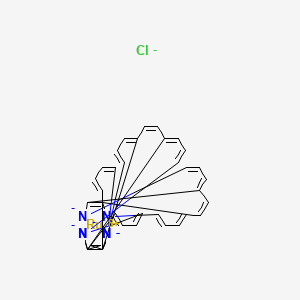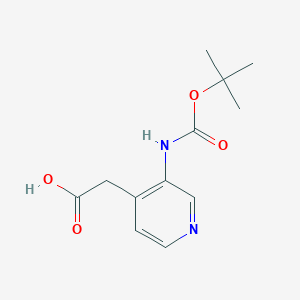
3-(3-Fluoro-phenyl)-prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-phenyl)-prop-2-en-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-phenyl)-prop-2-en-1-ol typically involves the reaction of 3-fluorobenzaldehyde with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-phenyl)-prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3-Fluoro-phenyl)-prop-2-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 3-(3-Fluoro-phenyl)-propan-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Fluoro-phenyl)-prop-2-en-1-one
Reduction: 3-(3-Fluoro-phenyl)-propan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-phenyl)-prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-phenyl)-prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-phenyl-propan-1-ol
- 3-Fluoro-phenyl-prop-2-en-1-one
- 3-Fluoro-phenyl-acetaldehyde
Uniqueness
3-(3-Fluoro-phenyl)-prop-2-en-1-ol is unique due to the presence of both a fluorine atom and an allyl alcohol group, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various research fields.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2 |
Clave InChI |
VCJXSANJUHQWOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate](/img/structure/B12447803.png)
![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)

![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)





![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
